molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Cat. No. B193227
M. Wt: 530.7 g/mol
InChI Key: OMZAMQFQZMUNTP-UHFFFAOYSA-N
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Patent
US09212172B2

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
20.4 L
Type
reactant
Reaction Step One
Quantity
13.6 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:20]=[CH:21][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]3)=[CH:23][CH:24]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.C[OH:37]>C(O)(C)C>[CH3:1][C:2]1[C:3]2[CH:4]=[C:5]([OH:35])[CH:6]=[CH:7][C:8]=2[N:9]([CH2:18][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH2:27][N:28]3[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]3)=[CH:21][CH:20]=2)[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1.[CH3:27][C:26]([OH:37])=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
1.7 kg
Type
reactant
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O
Name
Quantity
20.4 L
Type
reactant
Smiles
CO
Name
Quantity
13.6 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at same for 15-30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
FILTRATION
Type
FILTRATION
Details
The solution is filtered
ADDITION
Type
ADDITION
Details
followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 0-5° C. over a period of about 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at the same temperature for 30-60 minutes
Duration
45 (± 15) min
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
WASH
Type
WASH
Details
washed with pre-cooled methanol (3.4 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at about 60-65° C.

Outcomes

Product
Details
Reaction Time
22.5 (± 7.5) min
Name
Type
product
Smiles
CC=1C=2C=C(C=CC2N(C1C=3C=CC(=CC3)O)CC=4C=CC(=CC4)OCCN5CCCCCC5)O.CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.